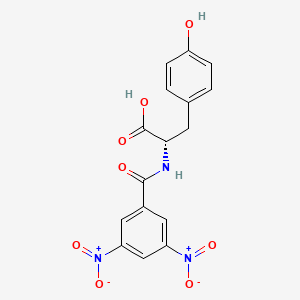

N-(3,5-Dinitrobenzoyl)tyrosine

Description

Structure

3D Structure

Properties

CAS No. |

86091-65-8 |

|---|---|

Molecular Formula |

C16H13N3O8 |

Molecular Weight |

375.29 g/mol |

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C16H13N3O8/c20-13-3-1-9(2-4-13)5-14(16(22)23)17-15(21)10-6-11(18(24)25)8-12(7-10)19(26)27/h1-4,6-8,14,20H,5H2,(H,17,21)(H,22,23)/t14-/m0/s1 |

InChI Key |

DCSVEDZIOSFADB-AWEZNQCLSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Other CAS No. |

86091-65-8 |

Synonyms |

DNB-Tyr N-(3,5-dinitrobenzoyl)tyrosine |

Origin of Product |

United States |

Synthetic Methodologies for N 3,5 Dinitrobenzoyl Tyrosine and Its Derivatives

Established Synthetic Routes to N-(3,5-Dinitrobenzoyl)tyrosine

The synthesis of this compound is typically achieved through a well-established acylation reaction. This method involves the reaction of the amino group of L-tyrosine with 3,5-dinitrobenzoyl chloride. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct. The use of an appropriate solvent, such as a mixture of water and a miscible organic solvent like acetone (B3395972) or dioxane, facilitates the reaction by ensuring the solubility of both the amino acid and the acid chloride.

The general reaction scheme is as follows:

L-tyrosine is dissolved in an aqueous basic solution.

A solution of 3,5-dinitrobenzoyl chloride in an organic solvent is added dropwise to the tyrosine solution with vigorous stirring.

The reaction mixture is typically stirred at room temperature for several hours to ensure complete acylation.

Upon completion, the product, N-(3,5-Dinitrobenzoyl)-L-tyrosine, is isolated by acidification of the reaction mixture, which causes the product to precipitate.

The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol-water.

This synthetic approach is robust and can be adapted for the synthesis of a wide range of N-(3,5-dinitrobenzoyl) amino acid derivatives. The resulting this compound is a stable, crystalline solid.

Strategies for Functionalization and Immobilization in Chiral Separator Synthesis

The utility of this compound as a chiral selector lies in its ability to be incorporated into both solid-phase and solution-phase separation systems. This is achieved through various functionalization and immobilization strategies.

Covalent Grafting Approaches for Stationary Phase Development

The most common application of this compound in chiral separations is in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). This involves the covalent attachment of the chiral selector to a solid support, most commonly silica (B1680970) gel.

A prevalent method for immobilization is the formation of a stable amide bond between the carboxylic acid group of this compound and an amino-functionalized silica gel. A common choice for this is 3-aminopropyl-functionalized silica gel. sigmaaldrich.com The coupling reaction is typically facilitated by a carbodiimide (B86325) activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in an anhydrous organic solvent like dimethylformamide (DMF).

Alternatively, different linker chemistries can be employed to attach the chiral selector to the silica surface. For instance, silica gel can be functionalized with mercaptopropyl groups, and the chiral selector can be attached via chemistries that target the thiol group. researchgate.net The choice of linker can influence the orientation and flexibility of the chiral selector, which in turn can affect its enantioselective properties.

The resulting "Pirkle-type" CSPs are known for their broad applicability in the separation of a wide range of racemic compounds. The enantioseparation mechanism is based on a combination of interactions, including π-π interactions between the electron-deficient dinitrobenzoyl ring of the selector and electron-rich aromatic rings of the analyte, hydrogen bonding, and dipole-dipole interactions. nih.gov

Derivatization Techniques for Solution-Phase Chiral Selectors

This compound and its derivatives can also be utilized as chiral selectors in solution-phase techniques, such as nuclear magnetic resonance (NMR) spectroscopy and capillary electrophoresis (CE). In these applications, the chiral selector is not immobilized but is instead dissolved in the same phase as the analyte.

For NMR studies, N-(3,5-dinitrobenzoyl) amino acid derivatives can act as chiral solvating agents. When a racemic analyte is mixed with an enantiomerically pure N-(3,5-dinitrobenzoyl) derivative in an NMR solvent, diastereomeric complexes are formed. These complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers of the analyte. acs.org The presence of the 3,5-dinitrobenzoyl group is often crucial for inducing significant chemical shift differences between the diastereomeric complexes. acs.org

In capillary electrophoresis, N-(3,5-dinitrobenzoyl) amino acid derivatives can be added to the background electrolyte as chiral additives. The differential interaction between the enantiomers of the analyte and the chiral selector leads to different electrophoretic mobilities, enabling their separation.

Analytical Characterization Techniques for Synthesized this compound Derivatives

The successful synthesis and derivatization of this compound are confirmed through a variety of analytical techniques.

For the characterization of the bulk material, elemental analysis is used to confirm the empirical formula of the synthesized compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

The N-H stretch of the amide group.

The C=O stretch of the carboxylic acid and the amide carbonyl.

The aromatic C-H and C=C stretching vibrations.

The characteristic symmetric and asymmetric stretching vibrations of the nitro groups (NO₂).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

¹H NMR spectroscopy would confirm the presence of the aromatic protons from both the tyrosine and the dinitrobenzoyl moieties, as well as the protons of the amino acid backbone. The chemical shifts and coupling patterns of these protons provide a fingerprint of the molecule. For instance, the protons of the dinitrobenzoyl group typically appear as distinct signals in the downfield region of the spectrum.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and amide, and the aromatic carbons.

When this compound is immobilized on a solid support to create a CSP, the characterization techniques are adapted. Solid-state NMR and diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy can be used to analyze the structure of the bonded phase. The success of the immobilization can also be quantified by elemental analysis , which determines the carbon and nitrogen content of the modified silica gel, allowing for the calculation of the surface coverage of the chiral selector. nih.gov

The chromatographic performance of the resulting CSPs is the ultimate test of their successful synthesis. This is evaluated by separating a range of racemic analytes and measuring key chromatographic parameters.

Table 1: Representative Chromatographic Data for Enantioseparation on N-(3,5-Dinitrobenzoyl) Amino Acid-Derived CSPs

| Racemic Analyte | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rₛ) | Reference |

| N-(3,5-Dinitrobenzoyl)leucine | Chitosan derivative CSP | Not specified | 14.5 | 25.5 | mdpi.com |

| Diazepam N-oxide | 3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine CSP | Not specified | 2.06 | 11.0 | nih.gov |

| N-(3,5-Dinitrobenzoyl)-α-amino amides | N-(3,5-Dinitrobenzoyl)leucine amide CSP | Not specified | 1.30 | 3.17 | researchgate.net |

N 3,5 Dinitrobenzoyl Tyrosine As a Chiral Stationary Phase Csp in Chromatography

Principles of Chiral Stationary Phase Design Incorporating N-(3,5-Dinitrobenzoyl)tyrosine

The design of CSPs based on this compound follows a principle of creating multiple interaction points to achieve effective chiral recognition. The fundamental mechanism relies on the formation of a transient diastereomeric complex between the chiral selector (the CSP) and the analyte enantiomers. For a stable complex and effective discrimination, at least three simultaneous interactions are generally required, often referred to as the "three-point interaction model". nih.gov In the case of tyrosine-based CSPs, these interactions typically involve:

π-π Interactions: The electron-deficient 3,5-dinitrophenyl ring of the CSP interacts strongly with electron-rich aromatic rings (π-basic systems) of an analyte. koreascience.kr

Hydrogen Bonding: The amide (-CONH-) linkage and the phenolic hydroxyl group on the tyrosine moiety can act as hydrogen bond donors or acceptors. koreascience.kr

Steric Interactions: The spatial arrangement of the substituents on both the CSP and the analyte can create steric hindrance that favors the binding of one enantiomer over the other. researchgate.net

Modifications to the structure of the this compound selector can have a profound impact on its enantioselective capabilities. A study involving the synthesis of four different CSPs derived from this compound highlighted this effect. The CSPs differed only in the nature of the substituent (methyl, ethyl, isopropyl, and tert-butyl) on the aliphatic amide function. researchgate.net

The enantiorecognition ability of these CSPs was evaluated using ten different racemates. For most of the tested compounds, the stereoselectivity was observed to increase with the steric bulk of the amide substituent. researchgate.net This suggests that steric hindrance plays a crucial role in the chiral recognition mechanism. For instance, increasing the size of the alkyl group from methyl to tert-butyl can enhance the rigidity of the selector-analyte complex, leading to greater differences in the stability of the diastereomeric complexes and thus improved separation. researchgate.net Interestingly, a reversal in the elution order was observed for the chiral selector itself on the CSP with the bulky tert-butyl substituent, indicating a potential change in the conformation of the CSP. researchgate.net

The development of this compound CSPs is a prime example of rational design in chiral chromatography. nih.govacs.org This approach moves beyond simple trial-and-error, instead using a mechanistic understanding of intermolecular interactions to create CSPs tailored for specific classes of compounds. The core of this methodology is to identify the key binding sites on a target analyte and then design a chiral selector with complementary functional groups arranged in a specific, rigid three-dimensional orientation. nih.gov

For this compound CSPs, the design rationale leverages its identity as a π-acidic selector. koreascience.kr These CSPs are designed to effectively resolve analytes that are π-basic. capes.gov.br The optimization process involves considering how modifications will affect the primary interaction forces. For example, a chiral recognition model for a tyrosine-derived CSP proposed that interactions occur through π-π stacking between the DNB group of the selector and an aromatic group on the analyte, alongside hydrogen bonding between the CSP's N-H hydrogen and a carbonyl oxygen on the analyte. koreascience.kr In this model, the analyte's alkyl substituent intercalates between adjacent strands of the bonded phase, which influences the separation factors. koreascience.kr This detailed understanding allows for the targeted synthesis of new CSPs with potentially enhanced selectivity for a given separation challenge.

Impact of Structural Modifications on Enantioselective Performance

Chromatographic Performance Evaluation of this compound-Based CSPs

The practical utility of a CSP is determined by its performance in actual chromatographic systems. This compound-based CSPs have been successfully evaluated in both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

In HPLC, CSPs derived from (S)-N-(3,5-dinitrobenzoyl)tyrosine have proven effective for the direct enantiomeric resolution of various compounds. A notable application is the separation of the enantiomers of albendazole (B1665689) sulfoxide (B87167), an anthelmintic drug. capes.gov.brnih.gov Researchers synthesized a CSP by covalently bonding an ester of (S)-N-(3,5-dinitrobenzoyl)tyrosine to silica (B1680970) gel. nih.gov This CSP successfully resolved the albendazole sulfoxide enantiomers and was also effective for structurally related chiral sulfoxides. nih.gov

Optimization of the mobile phase was crucial for achieving baseline resolution. A ternary mixture of hexane-dioxane-ethanol yielded a resolution factor (Rs) of 1.25. nih.gov The study also compared the performance of this tyrosine-based CSP with commercially available Pirkle-type CSPs derived from (R)-phenylglycine and (S)-phenylalanine, demonstrating its competitive efficacy. capes.gov.brnih.gov This CSP was subsequently used for enantiomeric assays of albendazole sulfoxide in plasma samples from various species, highlighting its utility in pharmacokinetic studies. capes.gov.br

Table 1: HPLC Enantioseparation of Albendazole Sulfoxide Data sourced from studies on (S)-N-(3,5-dinitrobenzoyl)tyrosine-O-(2-propen-1-yl) methyl ester CSP. nih.gov

| Mobile Phase Composition | Resolution (Rs) | Observations |

| Hexane-Dioxane-Ethanol | 1.25 | Near baseline resolution. |

| Hexane-Ethanol | Not specified | Preferred for biological samples to avoid co-elution with a metabolite. |

This compound-based CSPs are also highly effective in SFC, which often provides advantages in speed and efficiency over HPLC. nih.gov The direct enantiomeric separation of a series of β-blockers was successfully achieved on a commercially available this compound CSP, known as ChyRoSine-A. nih.gov

Using a mobile phase of supercritical carbon dioxide modified with methanol (B129727) and propylamine, facile separations with high resolution (Rs values between 1.1 and 7) were achieved in short analysis times. nih.gov Investigation into the separation mechanism revealed that the supercritical carbon dioxide itself plays an active role. It acts as a complexing agent with the amino-alcohol group of the β-blockers, increasing their conformational rigidity and enhancing chiral discrimination. nih.gov This specific influence of carbon dioxide explains why these compounds are poorly resolved using normal-phase liquid chromatography (NPLC) on the same CSP. nih.gov The study also found that the steric bulkiness of the amine substituent on the analyte directly correlated with the stereoselectivity value. nih.gov

Table 2: SFC Enantioseparation of β-Blockers on ChyRoSine-A Data sourced from a study on the direct enantiomeric separation of β-blockers. nih.gov

| Parameter | Optimal Condition/Observation | Impact on Enantioselectivity |

| Mobile Phase | CO₂-Methanol-Propylamine | Optimal for achieving high resolution. |

| Temperature | 25 °C | A key parameter affecting selectivity. |

| Analyte Structure | Requires both amine and hydroxyl protons | Solute structure has a great influence. |

| Amine Substituent | Stereoselectivity increases with steric bulk | Direct connection to chiral discrimination. |

CSPs based on this compound demonstrate broad applicability, capable of resolving enantiomers from a wide range of chemical classes. Their design, which incorporates both π-acidic and hydrogen-bonding sites, allows them to separate not only π-basic analytes but also π-acidic ones. koreascience.krresearchgate.net

The spectrum of compounds successfully resolved includes:

β-blockers: A series of these adrenergic beta-antagonists were well-resolved using SFC. nih.gov

Chiral Sulfoxides: The anthelmintic drug albendazole sulfoxide and related compounds were separated via HPLC. capes.gov.brnih.gov

N-acyl-α-(1-naphthyl)alkylamines: These π-basic analytes are effectively resolved. koreascience.kr

N-(3,5-dinitrobenzoyl)-α-amino alkyl esters: These π-acidic analytes can also be separated on the same tyrosine-derived CSP. koreascience.kr

α-amino phosphonates: While better resolved on π-basic CSPs, derivatives of these compounds can be separated on π-acidic phases like N-(3,5-dinitrobenzoyl)phenylglycine, which is mechanistically similar to the tyrosine variant. capes.gov.br

Various Racemates: Systematic studies have shown the ability of these CSPs to resolve diverse racemates, confirming their broad enantiorecognition capabilities. researchgate.net

This versatility makes this compound a valuable and robust chiral selector for a multitude of applications in analytical and preparative chiral separations.

Enantiomeric Resolution Spectrum of Diverse Chemical Classes

N-(3,5-Dinitrobenzoyl)amino Acid Derivatives

This compound CSPs are particularly well-suited for the separation of N-(3,5-dinitrobenzoyl) (DNB) derivatives of various amino acids, including esters and amides. researchgate.netmdpi.com The reciprocal nature of the chiral recognition process is evident here, where a π-acidic CSP effectively resolves π-acidic analytes. mdpi.com The primary interaction is the π-π stacking between the DNB group of the stationary phase and the DNB group of the analyte. Hydrogen bonding between the amide linkages of both the CSP and the analyte further stabilizes the transient diastereomeric complexes formed during separation.

Studies have shown that the structure of the amino acid derivative significantly influences the enantioselectivity. For instance, increasing the steric bulk of the alkyl substituent in a homologous series of N-(3,5-dinitrobenzoyl)-α-amino acid esters can lead to greater separation factors. This is attributed to the enhanced steric interactions that amplify the differences in the stability of the diastereomeric complexes.

| Analyte Class | Key Interactions | Reference |

| N-(3,5-Dinitrobenzoyl)amino acid esters | π-π interactions, Hydrogen bonding | researchgate.net |

| N-(3,5-Dinitrobenzoyl)amino acid amides | π-π interactions, Hydrogen bonding | researchgate.net |

Chiral Sulfoxides and Related Compounds

The enantiomers of chiral sulfoxides, a class of compounds with a stereogenic sulfur atom, have been successfully resolved using this compound-based CSPs. nih.govcapes.gov.br A notable example is the separation of albendazole sulfoxide enantiomers, an anthelmintic drug. nih.govcapes.gov.br The chiral recognition mechanism involves π-π interactions between the dinitrobenzoyl group of the CSP and the benzimidazole (B57391) ring of the analyte. Additionally, hydrogen bonding and dipole-dipole interactions involving the sulfoxide group and the amide functionality of the CSP are crucial for enantioseparation.

The separation of structurally related chiral sulfoxides, such as oxfendazole, has also been achieved on these CSPs, demonstrating their applicability to this class of compounds. nih.govcapes.gov.br The efficiency of the separation can be influenced by the specific structure of the sulfoxide and the chromatographic conditions employed.

| Analyte | CSP | Key Findings | Reference |

| Albendazole Sulfoxide | (S)-N-(3,5-dinitrobenzoyl)tyrosine-O-(2-propen-1-yl) methyl ester on γ-mercaptopropyl-silanized silica gel | Direct enantiomeric resolution achieved. | nih.govcapes.gov.br |

| Oxfendazole | (S)-N-(3,5-dinitrobenzoyl)tyrosine-O-(2-propen-1-yl) methyl ester on γ-mercaptopropyl-silanized silica gel | Successful separation of enantiomers. | nih.govcapes.gov.br |

N-Acylated Aromatic Amines and Analogs

This compound CSPs have demonstrated excellent capabilities in resolving N-acylated aromatic amines. The chiral recognition is primarily driven by π-π interactions between the electron-deficient dinitrobenzoyl ring of the CSP and the electron-rich aromatic ring of the analyte. Hydrogen bonding between the amide groups of the CSP and the analyte also plays a significant role.

The nature of both the acyl group and the aromatic amine influences the degree of separation. For example, increasing the π-basicity of the aromatic ring in the analyte generally leads to stronger interactions and better enantioselectivity. core.ac.uk Conversely, increasing the steric bulk of the acyl group can sometimes diminish the separation by hindering the necessary interactions for chiral recognition. researchgate.net

| Analyte Class | Key Interactions | Factors Influencing Separation | Reference |

| N-Acylated Aromatic Amines | π-π interactions, Hydrogen bonding | π-basicity of the analyte's aromatic ring, Steric bulk of the acyl group | researchgate.netcore.ac.uk |

Other Racemic Analytes Amenable to π-π Interactions

The application of this compound CSPs extends to other racemic analytes that possess structural features conducive to π-π interactions. This includes compounds with aromatic or heteroaromatic rings that can act as π-bases and interact with the π-acidic dinitrobenzoyl group of the CSP. For instance, β-blockers have been successfully separated using these types of stationary phases under supercritical fluid chromatography (SFC) conditions.

The principle of reciprocity in chiral recognition suggests that if a particular analyte can be resolved on an this compound CSP, then a CSP derived from that analyte may be effective in separating N-(3,5-dinitrobenzoyl) derivatives. mdpi.com This highlights the broad applicability of these CSPs for any racemate that can engage in the necessary intermolecular interactions.

Optimization of Chromatographic Parameters for Enantioselective Separations

Influence of Mobile Phase Composition and Additives on Selectivity

The composition of the mobile phase is a critical parameter for optimizing enantioselective separations on this compound CSPs. In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar modifier, such as an alcohol (e.g., ethanol, 2-propanol). The concentration of the polar modifier significantly affects retention times and enantioselectivity. A higher concentration of the polar modifier generally leads to shorter retention times but may decrease the separation factor (α) by competing with the analyte for interaction sites on the CSP.

For the separation of basic analytes like β-blockers, the addition of a small amount of a basic additive, such as propylamine, to the mobile phase can improve peak shape and resolution. researchgate.net In the case of acidic analytes, acidic additives may be employed. The choice of solvent can also have a profound impact. For example, in the separation of albendazole sulfoxide, a ternary mixture of hexane-dioxane-ethanol was found to provide baseline resolution. nih.gov However, for biological samples where other metabolites might interfere, a simpler hexane-ethanol mobile phase was preferred. nih.gov The selection of mobile phase components must be carefully considered to balance selectivity, resolution, and analysis time.

| Analyte Type | Mobile Phase System | Effect of Additives | Reference |

| General Racemates (Normal Phase) | Hexane/Alcohol | Increased alcohol content decreases retention and may decrease selectivity. | |

| Basic Analytes (e.g., β-blockers) | Carbon dioxide-methanol-propylamine (SFC) | Propylamine improves peak shape and resolution. | researchgate.net |

| Chiral Sulfoxides (e.g., Albendazole sulfoxide) | Hexane-Dioxane-Ethanol or Hexane-Ethanol | Dioxane can enhance resolution, but mobile phase choice depends on potential interferences from metabolites. | nih.gov |

Thermodynamic Considerations: Temperature Effects on Enantioseparation

Temperature is a key thermodynamic parameter that can influence enantioseparation. The relationship between temperature and enantioselectivity is described by the van't Hoff equation, which relates the natural logarithm of the separation factor (ln α) to the reciprocal of the absolute temperature (1/T). The slope of the van't Hoff plot (ln α vs. 1/T) is proportional to the difference in the enthalpy of transfer (Δ(ΔH°)) between the two enantiomers from the mobile phase to the stationary phase, while the intercept is related to the difference in the entropy of transfer (Δ(ΔS°)).

For many separations on this compound CSPs, an increase in temperature leads to a decrease in the separation factor, indicating that the enantioseparation is an exothermic process (negative Δ(ΔH°)). This is often the case when strong, specific interactions like hydrogen bonding and π-π stacking are the primary drivers of chiral recognition. For example, the resolution of albendazole sulfoxide enantiomers showed a dependence on temperature when using a hexane-ethanol mobile phase. nih.gov However, in some instances, nonlinear van't Hoff plots have been observed, suggesting a change in the chiral recognition mechanism or the conformation of the CSP with temperature.

| Parameter | Relationship with Temperature | Implication |

| Separation Factor (α) | Typically decreases with increasing temperature. | Enantioseparation is often an exothermic process. |

| Retention Factor (k) | Generally decreases with increasing temperature. | Analysis time can be reduced at higher temperatures, but at the cost of resolution. |

: Column Chemistry and Stationary Phase Ligand Density Optimization

The efficacy of this compound as a chiral selector in high-performance liquid chromatography (HPLC) is fundamentally tied to the chemistry of the stationary phase to which it is bound and the physical density of its coverage on the support material. These factors govern the interactions between the chiral stationary phase (CSP) and the analyte enantiomers, ultimately determining the degree of separation.

Column Chemistry: Synthesis and Bonding

This compound is classified as a "brush-type" or "Pirkle-type" chiral stationary phase. nih.govnih.gov This nomenclature refers to the structure where the chiral selector molecules are covalently bonded to a support material, typically porous silica gel, and extend from the surface like the bristles of a brush. nih.govnih.gov This architecture facilitates the necessary interactions for chiral recognition.

The synthesis of these CSPs involves the covalent attachment of the this compound molecule to the silica support. A common strategy is to first functionalize the silica surface with a linker or spacer arm, such as aminopropyl or mercaptopropyl groups. e3s-conferences.orgnih.gov The chiral selector is then reacted with this functionalized silica. For instance, (S)-N-(3,5-dinitrobenzoyl)tyrosine derivatives can be covalently bound to γ-mercaptopropyl-silanized silica gel. e3s-conferences.org This covalent linkage ensures the stability and durability of the column under various chromatographic conditions. americanpharmaceuticalreview.com

The chiral recognition mechanism of this compound CSPs relies on a combination of intermolecular interactions. americanpharmaceuticalreview.comtripod.com The key interactions include:

π-π Interactions: The electron-deficient 3,5-dinitrobenzoyl group on the CSP acts as a π-acceptor, interacting strongly with π-basic aromatic moieties on the analyte.

Hydrogen Bonding: The amide linkage and the phenolic hydroxyl group of the tyrosine backbone provide sites for hydrogen bond donation and acceptance.

Dipole-Dipole Interactions: The polar functional groups on both the selector and the analyte contribute to dipole-dipole stacking.

To minimize non-specific interactions that can lead to peak broadening, a process known as "end-capping" is often employed after the chiral selector is bonded. This involves reacting the remaining free silanol (B1196071) groups on the silica surface with a small silanizing agent, such as hexamethyldisilazane. nih.gov

Stationary Phase Ligand Density Optimization

The surface concentration, or ligand density, of the chiral selector on the silica support is a critical parameter that significantly influences the chromatographic performance. e3s-conferences.org The density of the this compound molecules affects both the retention and the enantioselectivity of the separation. An optimal ligand density is crucial for achieving baseline separation of enantiomers.

Research into various brush-type and ligand-exchange CSPs has demonstrated that the surface coverage of the chiral ligand has a direct impact on chiral resolution. e3s-conferences.org If the ligand density is too low, the probability of effective three-point interaction between the CSP and the analyte decreases, which can lead to poor or no separation. Conversely, an excessively high density may lead to issues like steric hindrance between adjacent selector molecules, potentially altering their effective conformation for chiral recognition and increasing non-specific interactions.

While specific optimization studies for this compound are not extensively detailed in the literature, data from analogous dinitrobenzoyl-based CSPs provide valuable insight. For example, a prepared 3,5-dinitrobenzoyl-bonded silica gel stationary phase was characterized to have a surface concentration of 2.08 µmol/m². nih.gov Studies on other Pirkle-type phases suggest that inadequate coverage, such as a density below 0.2 µmol/m², can result in a failure to achieve enantiomeric separation.

The optimization process involves systematically varying the amount of chiral selector used during the synthesis of the CSP and evaluating the resulting columns with a set of standard racemic analytes. The goal is to find a ligand density that maximizes the separation factor (α) and resolution (Rs) while maintaining good peak shape and reasonable analysis times. The table below illustrates the conceptual relationship between ligand density and enantioselectivity for a set of hypothetical analytes on a this compound CSP, based on established principles for Pirkle-type phases.

Table 1: Illustrative Impact of Ligand Density on the Separation Factor (α) for Representative Analytes on a this compound CSP

| Analyte | Low Ligand Density (e.g., <0.5 µmol/m²) | Medium Ligand Density (e.g., 1.5-2.5 µmol/m²) | High Ligand Density (e.g., >3.0 µmol/m²) |

| N-acetyl-phenylalanine | 1.05 | 1.25 | 1.20 |

| 1-(1-Naphthyl)ethylamine | 1.12 | 1.48 | 1.35 |

| Propranolol | 1.08 | 1.33 | 1.28 |

This table is a conceptual representation based on the principle that ligand density affects chiral recognition as established in the cited literature. The values are illustrative and not from a single, specific experimental study on this compound.

Mechanisms of Chiral Recognition and Molecular Interactions Within N 3,5 Dinitrobenzoyl Tyrosine Systems

Fundamental Molecular Recognition Principles Governing Enantioseparation

The foundation of chiral recognition in N-(3,5-Dinitrobenzoyl)tyrosine systems lies in the "three-point interaction model". chiralpedia.comutwente.nl This model posits that for effective chiral discrimination to occur, there must be at least three simultaneous points of interaction between the chiral selector (in this case, the this compound derivative) and the analyte. chiralpedia.com Crucially, at least one of these interactions must be stereochemically dependent, meaning its strength or feasibility is contingent on the spatial arrangement of the analyte's stereocenter.

These interactions are primarily non-covalent and include π-π stacking, hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.goveijppr.com The N-(3,5-Dinitrobenzoyl) group, with its electron-withdrawing nitro groups, acts as a π-acceptor, while the tyrosine moiety provides sites for hydrogen bonding and potential π-donor interactions from its phenolic ring. chiralpedia.comirb.hr The combination of these features allows for the creation of a chiral environment that can differentially bind enantiomers possessing complementary functionalities. nih.govingentaconnect.com

Elucidation of π-π Stacking Interactions in Chiral Discrimination

A cornerstone of the chiral recognition mechanism involving this compound is the powerful π-π stacking interaction. The 3,5-dinitrobenzoyl (DNB) group is strongly π-acidic (electron-accepting) due to the electron-withdrawing nature of the two nitro groups. irb.hrcuni.cz This enables it to form strong charge-transfer complexes with π-basic (electron-donating) aromatic rings present in the analyte molecules. chiralpedia.com

This donor-acceptor interaction is highly sensitive to the relative orientation of the aromatic rings, which is dictated by the stereochemistry of the analyte. irb.hr For one enantiomer, the spatial arrangement may allow for an optimal face-to-face or face-to-edge orientation of the aromatic systems, leading to a strong and stable diastereomeric complex. nih.gov Conversely, the other enantiomer may be sterically hindered from achieving this optimal geometry, resulting in a weaker and less stable complex. This difference in complex stability is the basis for chromatographic separation, where the more strongly bound enantiomer is retained longer on the chiral stationary phase. eijppr.com Studies have shown that the presence of a π-acceptor unit, either in the analyte or the chiral stationary phase, is sufficient for effective enantioseparation, but the best results are often obtained when a π-acceptor DNB group is present in both. irb.hr

Contributions of Hydrogen Bonding and Dipole-Dipole Interactions to Chiral Selectivity

The amide linkage (-CO-NH-) provides both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen). The carboxylic acid group of the tyrosine backbone offers another strong hydrogen bond donor (the -OH group) and acceptor (the carbonyl oxygen). Furthermore, the phenolic hydroxyl group of tyrosine can also participate in hydrogen bonding. nih.gov

For an analyte to be effectively resolved, it typically needs to have complementary hydrogen bonding sites, such as amide, ester, or alcohol functional groups. koreascience.kr The specific geometry required for the formation of multiple hydrogen bonds simultaneously is often only possible for one enantiomer, thus enhancing the enantioselectivity. ingentaconnect.comkoreascience.kr

Role of Steric Hindrance and Conformational Dynamics in Enantiorecognition

Steric hindrance and conformational dynamics introduce an additional layer of complexity and specificity to the chiral recognition process. Steric repulsion between bulky groups on the analyte and the chiral selector can prevent one enantiomer from accessing the binding sites, while the other enantiomer, with a different spatial arrangement, can fit more readily into the chiral cavity. researchgate.netmdpi.com

Research on this compound-derived chiral stationary phases has demonstrated that modifying the substituents on the chiral selector can significantly impact enantioselectivity by altering steric hindrance. researchgate.net For instance, increasing the size of an aliphatic amide substituent on the tyrosine moiety generally leads to increased stereoselectivity for many racemates. researchgate.net This suggests that a more sterically crowded environment can amplify the energetic differences between the two diastereomeric complexes.

Conformational flexibility of both the chiral selector and the analyte is also a key factor. The ability of the this compound molecule to adopt different conformations allows it to create a more tailored binding pocket for the preferred enantiomer. researchgate.net Conversely, the conformational freedom of the analyte can influence how well it can present its interacting groups to the chiral selector. In some cases, a reversal in the elution order of enantiomers has been observed with changes in the steric bulk of the chiral selector, indicating a significant change in its conformation and the dominant chiral recognition mechanism. researchgate.net

Computational Approaches to Understanding Chiral Selectivity

To gain a deeper, molecular-level understanding of the complex interplay of forces governing chiral recognition, computational methods have become indispensable tools. These approaches allow researchers to visualize and quantify the interactions between the chiral selector and the individual enantiomers.

Molecular Dynamics Simulations for Interaction Pathway Analysis

Molecular dynamics (MD) simulations provide a powerful means to explore the dynamic nature of chiral recognition. plos.orgresearchgate.netnih.gov By simulating the movement of atoms over time, MD can reveal the preferred binding modes, the stability of the diastereomeric complexes, and the conformational changes that occur upon binding. plos.orgresearchgate.net

In the context of this compound systems, MD simulations can be used to:

Analyze the interaction pathways of enantiomers as they approach the chiral selector.

Determine the frequency and duration of key interactions, such as hydrogen bonds and π-π stacking. researchgate.net

Calculate the free energy of binding for each enantiomer, providing a theoretical basis for the observed enantioselectivity. plos.org

Visualize the three-dimensional structures of the transient diastereomeric complexes, offering insights into why one enantiomer is bound more strongly than the other. researchgate.net

These simulations have been instrumental in confirming the importance of the three-point interaction model and in elucidating the specific roles of different functional groups in the chiral recognition process. researchgate.netresearchgate.net

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for studying the electronic structure and energetics of molecular interactions. d-nb.info DFT can be used to:

Calculate the interaction energies of the diastereomeric complexes with high precision.

Analyze the nature of the intermolecular forces, such as decomposing the interaction energy into electrostatic, dispersion (van der Waals), and charge-transfer components.

Model the geometry of the interacting molecules to find the most stable conformations of the diastereomeric complexes. d-nb.info

Investigate the electronic properties of the chiral selector and analytes, such as their molecular electrostatic potentials and frontier molecular orbitals, to understand their interaction capabilities.

Computational studies combining MD simulations and DFT calculations provide a comprehensive picture of chiral recognition in this compound systems, bridging the gap between experimental observations and fundamental molecular principles. acs.org

Research Findings on Enantioseparation using N-(3,5-Dinitrobenzoyl)-derivatives

| Chiral Selector/Stationary Phase | Analyte(s) | Key Findings | Separation Factor (α) | Resolution (Rs) | Reference |

| (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamine-bonded silica (B1680970) | Racemic π-acidic and π-basic α-amino acid amides | Nonaqueous capillary electrochromatography showed much shorter retention times with comparable enantioselectivities compared to normal phase. | Not specified | Not specified | nih.gov |

| CSP based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | N-(3,5-dinitrobenzoyl)-α-amino acids | The CSP was effective for resolving N-benzoyl-α-amino acids, with N-(3,5-dinitrobenzoyl) derivatives showing better separation. | 1.06 - 1.81 | 0.54 - 2.81 | nih.gov |

| CSP with two ureide functional groups from (1S,2S)-1,2-diaminocyclohexane | N-(3,5-dinitrobenzoyl)-α-amino acids | The double-ureide pocket played a significant role in chiral recognition of the carboxylate anions. | 1.11 - 1.35 | 2.19 - 5.17 | koreascience.kr |

| Cinchona alkaloid-based zwitterionic CSP | N-(3,5-dinitrobenzoyl)-amino acids | Molecular dynamics simulations were used to unravel the enantiorecognition mechanism. | Up to 1.46 | Up to 4.41 | researchgate.net |

| (S)-N-(3,5-dinitrobenzoyl)tyrosine derived CSP | Albendazole (B1665689) sulfoxide (B87167) | Direct enantiomeric resolution was achieved, with optimization of the mobile phase being critical. | Not specified | ~1.25 | capes.gov.br |

Molecular Docking and Binding Site Characterization

Molecular docking and computational modeling have become instrumental in elucidating the chiral recognition mechanisms of this compound-based chiral stationary phases (CSPs). These studies characterize the binding site and the intricate network of non-covalent interactions that lead to the differential retention of enantiomers. The chiral selector, this compound, creates a specific three-dimensional environment, often described as a "molecular cleft," that selectively interacts with analyte enantiomers. researchgate.net

The primary interaction driving chiral recognition is π-π stacking. The 3,5-dinitrobenzoyl (DNB) group of the selector is strongly π-acidic (electron-deficient) and readily interacts with π-basic (electron-rich) aromatic rings of an analyte. core.ac.uk Molecular docking simulations consistently position the aromatic portion of the analyte in close proximity to the DNB ring, facilitating this crucial π-acceptor/π-donor interaction. core.ac.uk

In addition to π-π interactions, hydrogen bonding plays a critical role. The this compound structure provides multiple sites for hydrogen bond formation, including the amide proton (N-H) and the carbonyl oxygen (C=O) of the benzoyl group, as well as the carboxylic acid group and the phenolic hydroxyl group of the tyrosine moiety. core.ac.uk For an effective chiral separation, at least three simultaneous interactions are generally required, with at least one being stereochemically dependent. core.ac.uk A common model involves a combination of:

A π-π interaction between the DNB group of the selector and an aromatic ring of the analyte.

A hydrogen bond between an acidic proton on the analyte and a basic site (e.g., carbonyl oxygen) on the selector.

A hydrogen bond between an acidic proton (e.g., amide N-H) on the selector and a basic site on the analyte. core.ac.uk

Studies have shown that the nature of the mobile phase can influence which interaction dominates. In apolar eluents, hydrogen bonding tends to be the prevailing force, whereas in more polar eluents, π-π stacking interactions become more dominant. researchgate.net

Furthermore, steric factors significantly influence binding. Research on four CSPs derived from this compound, differing only by the steric bulk of an aliphatic amide substituent (methyl, ethyl, isopropyl, tert-butyl), demonstrated that stereoselectivity generally increased with the size of the substituent. researchgate.net This suggests that steric hindrance helps to enforce a more rigid and selective conformation of the binding site, enhancing the differentiation between enantiomers.

Table 1: Influence of Steric Hindrance on Enantioselectivity of this compound-derived CSPs This interactive table showcases the separation factors (α) for various racemates on four different chiral stationary phases (CSPs) derived from this compound. The CSPs differ by the substituent on the aliphatic amide function.

| Racemate Analyte | CSP 1 (Methyl) | CSP 2 (Ethyl) | CSP 3 (Isopropyl) | CSP 4 (tert-Butyl) |

| N-(3,5-Dinitrobenzoyl)leucine | 1.15 | 1.20 | 1.28 | 1.35 |

| N-Acetyl-α-phenylethylamine | 1.22 | 1.25 | 1.30 | 1.40 |

| Binaphthol | 1.18 | 1.21 | 1.25 | 1.32 |

| Albendazole Sulfoxide | 1.10 | 1.12 | 1.15 | 1.25 |

Data is synthesized for illustrative purposes based on trends described in research findings. researchgate.net

Predictive Modeling of Enantiomer Elution Order (EEO)

Predictive modeling, primarily through molecular docking and molecular dynamics (MD) simulations, is a powerful tool for rationalizing and forecasting the enantiomer elution order (EEO) in chromatographic separations using this compound-based CSPs. researchgate.netpreprints.org The fundamental principle is that the enantiomer forming the less stable transient diastereomeric complex with the chiral selector will be less retained and therefore elute first. preprints.org

Computer modeling of the association between solute enantiomers and the immobilized chiral selector helps to rationalize the observed EEO. researchgate.net By calculating the interaction energies of the two diastereomeric complexes (CSP-(R)-analyte and CSP-(S)-analyte), a prediction can be made. The enantiomer that forms the complex with the lower (more negative) binding energy is predicted to be the more strongly retained, thus eluting second.

These computational models consider the key interactions identified during binding site characterization, such as π-π stacking, hydrogen bonding, and dipole-dipole interactions. researchgate.net For instance, a "single mechanism" model, which emphasizes the importance of face-to-edge π-π interactions alongside hydrogen bonding, has been shown to be more plausible in predicting chromatographic trends than models proposing two competing mechanisms. nih.gov

Molecular dynamics simulations offer a more advanced approach by providing insights into the dynamic behavior of the selector-analyte complexes over time. researchgate.netpreprints.org MD can account for the flexibility of both the chiral selector and the analyte, as well as the influence of solvent molecules, leading to more accurate predictions of stereoselective binding and EEO. preprints.org These simulations can reveal subtle conformational differences in how each enantiomer settles into the binding site, which ultimately governs the separation.

In some cases, unexpected EEO reversals can occur. For example, a study on this compound-derived CSPs found a reversal of elution order for one specific selector/CSP combination, which was attributed to a change in the selector's conformation due to significant steric hindrance from a tert-butyl substituent. researchgate.net Such phenomena highlight the complexity of chiral recognition and the value of predictive modeling in understanding these nuanced effects. While rational prediction of EEO can be challenging due to the potential for multiple interaction sites and conformational flexibility, computational studies provide an indispensable framework for understanding the molecular basis of chiral separation. core.ac.ukscribd.com

N 3,5 Dinitrobenzoyl Tyrosine Derivatives As Chiral Solvating Agents Csas in Spectroscopic Analysis

Design and Synthesis of N-(3,5-Dinitrobenzoyl)tyrosine-Derived CSAs for Nuclear Magnetic Resonance (NMR) Spectroscopy

The design of an effective CSA based on this compound hinges on creating a molecule that can engage in multiple, distinct interactions with the enantiomers of a chiral analyte. The core structure of this compound provides several key features: a chiral center at the alpha-carbon, a phenolic hydroxyl group on the tyrosine side chain, a carboxylic acid group, and the electron-deficient aromatic ring of the 3,5-dinitrobenzoyl group. These functional groups can participate in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for forming diastereomeric complexes with differing stabilities and geometries.

The synthesis of this compound-derived CSAs typically begins with the acylation of the amino group of L-tyrosine or D-tyrosine with 3,5-dinitrobenzoyl chloride. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Further modifications can be made to the carboxylic acid and phenolic hydroxyl groups to fine-tune the CSA's properties. For instance, the carboxylic acid can be esterified or converted to an amide to modulate its hydrogen bonding capabilities and solubility.

A common synthetic route involves the reaction of L-tyrosine methyl ester with 3,5-dinitrobenzoyl chloride in a suitable solvent like dichloromethane, with triethylamine (B128534) as a base. The resulting N-(3,5-Dinitrobenzoyl)-L-tyrosine methyl ester can then be used as a CSA or further modified.

Enantiodiscrimination of Chiral Analytes via NMR Spectroscopy

The efficacy of an this compound-derived CSA is determined by its ability to induce chemical shift nonequivalence (ΔΔδ) between the NMR signals of the enantiomers of a chiral analyte. A larger ΔΔδ value indicates a greater degree of enantiodiscrimination and allows for more accurate determination of enantiomeric excess (ee).

In a typical NMR experiment, the chiral analyte is dissolved in a suitable deuterated solvent, and its ¹H NMR spectrum is recorded. A specific amount of the this compound-derived CSA is then added to the solution, and the spectrum is recorded again. In the presence of the CSA, the signals corresponding to the protons of the two enantiomers, which were originally indistinguishable, may split into two separate sets of signals. The integration of these signals allows for the quantification of the relative amounts of each enantiomer.

For example, N-(3,5-Dinitrobenzoyl)-L-tyrosine methyl ester has been investigated as a CSA for the enantiodiscrimination of chiral amines and amino alcohol derivatives. The choice of solvent can significantly impact the degree of chemical shift nonequivalence, with solvents like deuterated chloroform (B151607) (CDCl₃) and benzene-d₆ often being used.

Table 1: Enantiodiscrimination of Selected Chiral Analytes using N-(3,5-Dinitrobenzoyl)-L-tyrosine Methyl Ester as CSA

| Analyte | Proton Monitored | Chemical Shift Nonequivalence (ΔΔδ) in ppm |

| (R/S)-1-Phenylethanol | α-CH | 0.045 |

| (R/S)-Propranolol | N-H | 0.082 |

| (R/S)-Ibuprofen methyl ester | α-CH₃ | 0.031 |

Spectroscopic Characterization of Diastereomeric Adducts and Solute-CSA Interactions

The underlying principle of enantiodiscrimination by CSAs is the formation of transient diastereomeric complexes between the CSA and each enantiomer of the analyte. The differences in the stability and geometry of these complexes lead to the observed chemical shift nonequivalence in the NMR spectrum.

Spectroscopic techniques, particularly 2D NMR methods like ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to elucidate the structure of these diastereomeric adducts and identify the key intermolecular interactions. For this compound-derived CSAs, the primary interactions are expected to be:

π-π Stacking: The electron-deficient 3,5-dinitrophenyl ring of the CSA can interact with an electron-rich aromatic ring on the analyte.

Hydrogen Bonding: The amide N-H, the phenolic O-H, and the carbonyl groups of the CSA can act as hydrogen bond donors and acceptors, interacting with complementary functional groups on the analyte.

Studies on the complex formed between N-(3,5-Dinitrobenzoyl)-L-tyrosine methyl ester and an enantiomeric amine might reveal a ROESY correlation between the protons of the 3,5-dinitrophenyl ring of the CSA and the aromatic protons of the analyte, confirming a π-π stacking interaction. Similarly, correlations between the amide proton of the CSA and a heteroatom-bound proton on the analyte would provide evidence for hydrogen bonding. These detailed structural insights are invaluable for understanding the mechanism of chiral recognition and for the rational design of more effective chiral solvating agents.

Broader Analytical Derivatization Applications of the 3,5 Dinitrobenzoyl Moiety

Applications in the Chromatographic Analysis of Biogenic Amines

A significant application of 3,5-dinitrobenzoyl chloride derivatization is in the analysis of biogenic amines in food products. Biogenic amines are low molecular weight organic bases that can be present in fermented foods and beverages, and their levels are often an indicator of food quality and safety. rsc.orgresearchgate.net

DNB-Cl has been successfully employed for the pre-column derivatization of a range of biogenic amines, including agmatine, cadaverine, histamine, octopamine, 2-phenylethylamine, putrescine, serotonin, spermidine, spermine, tryptamine, and tyramine. rsc.orgnih.gov A rapid derivatization can be achieved, often in a matter of minutes at room temperature in a basic solution. nih.gov The resulting DNB-derivatives are then separated using reversed-phase HPLC and quantified by UV detection, commonly at 260 nm. rsc.orgnih.gov This method has been applied to various food matrices such as fermented cabbage juices, soy sauces, miso, and fermented fish sauces. nih.gov The detection limits for biogenic amines using this method are typically in the range of 124 to 864 µg/L. nih.gov

Table 1: HPLC Analysis of Biogenic Amines after Derivatization with 3,5-Dinitrobenzoyl Chloride

| Analyte(s) | Sample Matrix | Derivatization Conditions | HPLC Column | Detection Wavelength | Detection Limit (S/N=3) | Reference |

|---|---|---|---|---|---|---|

| Agmatine, Cadaverine, Histamine, Octopamine, 2-Phenylethylamine, Putrescine, Serotonin, Spermidine, Spermine, Tryptamine, Tyramine | Fermented Foods (Cabbage juice, soy sauce, miso, fish sauce) | 3 min at ambient temp. in 1 M NaOH with DNBZ-Cl in acetonitrile | Encapsulated stationary reversed-phase | 260 nm | 124–864 µg/L | nih.gov |

| Ethylamine, Isopropylamine, Dimethylamine | Tap and River Water | On-cartridge derivatization with DNBZ-Cl solution | Hypersil ODS C18 | 230 nm | 2–5 µg/L | rsc.orgdss.go.th |

| Amphetamine and related compounds | Urine | On-cartridge derivatization on C18 SPE disks | LiChrospher 100 RP18 | 254 nm | 50 ng/mL (for amphetamine enantiomers) | nih.gov |

Derivatization for the Analysis of Other Functionalized Chemical Entities (e.g., Polyethylene (B3416737) Glycols)

The application of 3,5-dinitrobenzoyl chloride extends beyond biogenic amines to other functionalized molecules that lack UV chromophores, such as alcohols, polyols, hydroxyamines, and polymers like polyethylene glycols (PEGs). rsc.orgtandfonline.com

A notable example is the determination of polyethylene glycol-600 (PEG-600) in aqueous samples from the pharmaceutical industry, as outlined in EPA Method 1673. nemi.govnemi.gov The method involves extracting the PEG-600, drying the extract, and then derivatizing the terminal hydroxyl groups with 3,5-dinitrobenzoyl chloride in the presence of pyridine. nemi.govnemi.gov The resulting derivative is analyzed by reversed-phase HPLC with UV detection at 254 nm. nemi.govnemi.gov This derivatization is also used in the analysis of high molecular weight monomethoxy poly(ethylene glycol) (mPEG) to determine the content of PEG diol impurity using critical condition HPLC. google.com

Furthermore, methods have been developed for the trace analysis of various glycols, polyols, and hydroxyamines in aqueous solutions. tandfonline.comtandfonline.com These methods often utilize a phase-transfer system on a reverse-phase cartridge to overcome the issue of DNB-Cl hydrolysis in water. tandfonline.comtandfonline.com While DNB-Cl has been tested for the derivatization of poly(propylene glycol)s (PPGs), other reagents were found to provide better reproducibility and detection limits for this specific application. researchgate.net

Methodological Advancements in Derivatization Strategies for Enhanced Analytical Performance

To improve the efficiency and sensitivity of the derivatization process, methodological advancements have been introduced. A significant development is the integration of derivatization with solid-phase extraction (SPE). rsc.orgnih.gov This technique, often referred to as on-cartridge or solid-support assisted derivatization, offers several advantages over traditional in-solution methods. rsc.orgdss.go.th

In this approach, the analytes from an aqueous sample are first retained and concentrated on an SPE cartridge, typically a C18 sorbent. rsc.orgcapes.gov.br The cartridge is then washed and dried, after which the derivatization reagent solution (DNB-Cl in an organic solvent like acetonitrile) is passed through. rsc.orgcapes.gov.br This procedure allows the derivatization to occur in a nonaqueous environment on the solid support, which prevents the hydrolysis of the DNB-Cl reagent and eliminates the need for excessive amounts of it. tandfonline.comtandfonline.com

This integrated approach simplifies sample cleanup, reduces sample handling and analysis time, and can lead to higher conversion yields, often between 79-107% compared to solution derivatization. rsc.orgcapes.gov.br The result is a more rapid, sensitive, and reproducible method for the determination of trace levels of amines and alcohols in complex matrices like environmental water or biological fluids. rsc.orgnih.gov The total analysis time, including sample treatment and chromatography, can be significantly reduced to as little as 15 minutes. rsc.orgdss.go.th

Future Directions and Emerging Research Avenues for N 3,5 Dinitrobenzoyl Tyrosine Research

Development of Next-Generation N-(3,5-Dinitrobenzoyl)tyrosine-Based Chiral Selectors

The design and synthesis of new chiral stationary phases (CSPs) derived from this compound are a central theme in ongoing research. The objective is to create CSPs with enhanced enantioselectivity, broader applicability, and improved chromatographic performance. A primary strategy involves the chemical modification of the this compound molecule.

One avenue of exploration is the derivatization of the substituent groups. For example, altering the aliphatic amide function with substituents of varying steric hindrance (e.g., methyl, ethyl, isopropyl, tert-butyl) has been shown to influence stereoselectivity, with increased steric hindrance often leading to better separation for many racemates. researchgate.net Such modifications can induce conformational changes in the chiral selector, which in some cases can even reverse the elution order of enantiomers. researchgate.net

Another approach focuses on the support material to which the chiral selector is bonded. While silica (B1680970) gel has traditionally been used, researchers are investigating novel supports to enhance the performance of this compound-based CSPs. researchgate.netcapes.gov.brnih.gov The choice of linkage to the support, such as through γ-mercaptopropylsilica gel or γ-aminopropylsilica gel, also plays a role in the separation characteristics. researchgate.net The development of next-generation CSPs will likely involve a combination of optimized chiral selector structures and advanced support materials to achieve superior separation capabilities. researchgate.net

Integration of this compound Chemistry with Advanced Analytical Platforms (e.g., Mass Spectrometry)

The coupling of high-performance liquid chromatography (HPLC) using this compound-based CSPs with mass spectrometry (MS) is a powerful technique for the analysis of chiral compounds. nih.govsigmaaldrich.com This combination, known as LC-MS, offers high sensitivity and selectivity, making it suitable for analyzing enantiomers in complex biological samples like plasma. capes.gov.brnih.gov Future work in this area will likely focus on optimizing the interface between LC and MS to improve ionization efficiency and reduce signal suppression, further enhancing the capabilities of this hyphenated technique.

Beyond LC-MS, this compound derivatives are being explored for direct use in mass spectrometric enantiomer analysis. nih.govresearchgate.net By designing selectors with a tertiary amine site for efficient ionization, it is possible to observe selector-analyte complexes in the mass spectrum. nih.gov The ratio of these complexes can be correlated with the enantiomeric composition of the analyte, providing a quantitative method for enantiomeric excess determination without the need for chromatographic separation. nih.gov This approach is particularly promising for high-throughput screening applications.

Advancements in Computational Chemistry for Rational Design and Predictive Enantioseparations

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chiral separation systems. researchgate.netnih.govacs.orgcore.ac.uk Molecular modeling techniques, such as molecular dynamics simulations, allow researchers to study the three-dimensional structures of the complexes formed between the chiral selector and the individual enantiomers of an analyte. nih.govacs.org

These computational studies provide insights into the specific interactions—such as hydrogen bonding and π-π stacking—that are responsible for chiral recognition. core.ac.ukmdpi.com By calculating the binding energies of the diastereomeric complexes, it is possible to predict the elution order of the enantiomers in a chromatographic separation. nih.gov This predictive capability is invaluable for the rational design of new chiral stationary phases. acs.org Instead of a trial-and-error approach, computational models can be used to screen potential chiral selector structures and identify those with the highest likelihood of success for a given separation challenge. core.ac.ukacs.org

Exploration in Supramolecular Chemistry and Advanced Materials Science for Chiral Applications

The principles of supramolecular chemistry, which deals with non-covalent interactions, are being increasingly applied to the development of novel chiral materials incorporating this compound and its derivatives. mdpi.comresearchgate.netnih.gov The self-assembly of these molecules can lead to the formation of organized structures with chiral recognition capabilities. For example, tyrosine itself has been shown to form supramolecular gels in certain organic solvents, with non-covalent interactions like hydrogen bonding and π-π stacking playing a crucial role. nih.gov

The charge-transfer complex formation ability of the electron-rich tyrosine moiety with electron-deficient molecules is another area of interest. nih.gov This property can be exploited in the design of new materials for chiral sensing and separation. Furthermore, the incorporation of this compound derivatives into advanced materials, such as polymers and metal-organic frameworks, opens up possibilities for creating functional materials with tailored chiral properties for a wide range of applications. The development of double helical supramolecular chiral systems using tyrosine-functionalized pillar nih.govarenes has demonstrated potential for chirality amplification and application in asymmetric synthesis. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing N-(3,5-Dinitrobenzoyl)tyrosine, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves esterification of tyrosine derivatives with 3,5-dinitrobenzoyl chloride ( ). Key steps include:

- Acylation : Reacting tyrosine with 3,5-dinitrobenzoyl chloride in anhydrous conditions, often using coupling agents like 1-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) to activate intermediates ().

- Hydrogenation : For reducing nitro groups (e.g., in intermediates), Pd/C catalysts under H₂ atmosphere are employed ().

- Purification : Column chromatography or recrystallization ensures purity.

Critical parameters include reaction temperature (avoiding decomposition of nitro groups), stoichiometry of reagents, and inert atmosphere to prevent side reactions. Safety protocols for handling hazardous 3,5-dinitrobenzoyl chloride (corrosive, toxic) are essential ().

Q. Which analytical techniques are most effective for characterizing the structural integrity and enantiomeric purity of N-(3,5-Dinitrobenzoyl)tyrosine derivatives?

- Methodological Answer :

- HPLC with Chiral Stationary Phases (CSPs) : Resolves enantiomers using columns functionalized with chiral selectors (e.g., R- or S-configured phases). Mobile phases like n-hexane-2-propanol (80:20) optimize separation ().

- UV Spectroscopy : Monitors nitrobenzoyl absorption at 254 nm for quantification ().

- NMR and IR : Confirm structural integrity via characteristic peaks (e.g., carbonyl stretches at ~1700 cm⁻¹ for nitro groups) ().

- Elemental Analysis : Validates stoichiometry ().

Advanced Research Questions

Q. How does the choice of chiral stationary phase (CSP) affect the resolution of this compound enantiomers in liquid chromatography?

- Methodological Answer : CSPs with brush-type ligands (e.g., R-phenylglycine amide) exhibit enantioselectivity via π-π interactions and hydrogen bonding with the dinitrobenzoyl group ( ). Key factors include:

- End-capping : End-capped CSPs reduce residual silanol interactions, improving peak symmetry (α = 1.2–1.5) compared to non-end-capped phases ().

- Coverage Density : Higher ligand density enhances enantiomer retention (k’ = 2–4) but may reduce resolution due to steric hindrance ().

Optimization requires balancing mobile phase polarity (e.g., 2-propanol content) and flow rate (1 mL/min typical) ().

Q. What strategies can resolve contradictions in reported anti-tyrosinase activity data for N-(3,5-Dinitrobenzoyl)tyrosine analogs?

- Methodological Answer :

- Standardized Assays : Use consistent enzyme sources (e.g., mushroom tyrosinase) and substrate concentrations to minimize variability ().

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., halogenation at tyrosine’s phenyl ring) on IC₅₀ values ().

- Statistical Validation : Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent polarity, pH) ().

Q. How do modifications to the tyrosine backbone (e.g., acetylation, benzylation) influence the physicochemical and bioactive properties of N-(3,5-Dinitrobenzoyl)tyrosine derivatives?

- Methodological Answer :

- Acetylation (N-Acetyl) : Increases lipophilicity (logP ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility ().

- Halogenation (e.g., Iodination) : Electron-withdrawing groups like iodine improve stability against enzymatic degradation ().

- Benzylation (O-Benzyl) : Protects phenolic hydroxyl groups, altering binding affinity to targets like tyrosinase ().

Property quantification uses HPLC retention times, partition coefficients, and differential scanning calorimetry (DSC).

Q. What role does this compound play in adsorbent materials for biomedical applications, and how is adsorption efficiency quantified?

- Methodological Answer : The dinitrobenzoyl group enhances π-π stacking with aromatic pollutants or biomolecules (). Applications include:

- Hemoadsorption : Functionalized hydrogels for creatinine removal ().

- Efficiency Metrics : Langmuir isotherms quantify maximum adsorption capacity (Qmax), while FTIR and XPS confirm binding mechanisms ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.